![molecular formula C7H9ClN4 B1407606 Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride CAS No. 1609395-16-5](/img/structure/B1407606.png)

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride

説明

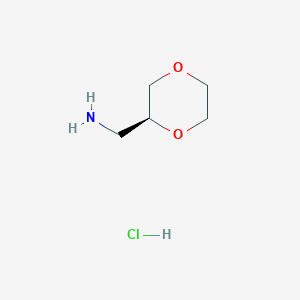

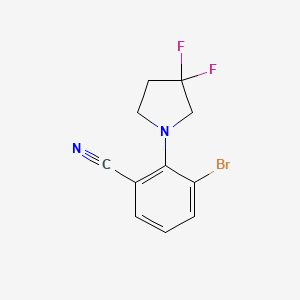

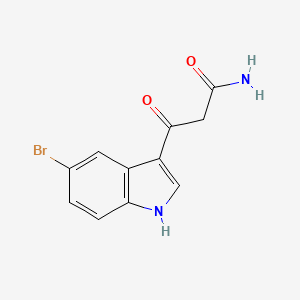

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a compound with the molecular formula C7H9ClN4. It has a molecular weight of 184.63 . This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride and its derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride and its derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 184.63 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, like Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride, have been reported as potent inhibitors of mycobacterial ATP synthase, crucial in treating Mycobacterium tuberculosis (M.tb). Research demonstrated that these compounds, with certain phenyl and pyridylmethylamine groups, exhibited potent in vitro growth inhibition of M.tb, low hERG liability, and good stabilities in mouse/human liver microsomes. This highlights their potential as inhibitors of M.tb (Sutherland et al., 2022).

Antibacterial Activity and Protein Interactions

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial activity. Research on two novel water-soluble derivatives revealed that these compounds could effectively quench the intrinsic fluorescence of bovine serum albumin (BSA) through a static quenching process, indicating potential interactions with plasma proteins (He et al., 2020).

Anticancer Potential and Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidine derivatives are prominent in medicinal chemistry due to their anticancer potential and enzymatic inhibitory activity. They have been a focus in material science recently for their significant photophysical properties (Arias-Gómez et al., 2021).

Antifungal Activity

Some pyrazolo[1,5-a]pyrimidine derivatives exhibited good antifungal abilities against certain phytopathogenic fungi, such as Colletotrichum gloeosporioides, indicating their potential in agricultural or pharmaceutical applications (Zhang et al., 2016).

Diverse Medicinal Properties

Pyrazolo[1,5-a]pyrimidine scaffold has shown a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. SAR studies have been pivotal in developing lead compounds for various disease targets (Cherukupalli et al., 2017).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, analogous to pyrazolo[1,5-a]pyrimidines, have shown A1 adenosine receptor affinity, which is critical in various physiological processes. Specific derivatives demonstrated significant activity at both A1 and A2 adenosine receptors (Harden et al., 1991).

Applications as Antitumor Agents

Pyrazolo[1,5-a]pyrimidine derivatives have played a significant role in antitumor agent development, particularly due to their kinase inhibitory activity and structural diversity (Zhang et al., 2023).

将来の方向性

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride and its derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields .

特性

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-4-6-5-10-11-3-1-2-9-7(6)11;/h1-3,5H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQRLWKZORXMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)CN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)